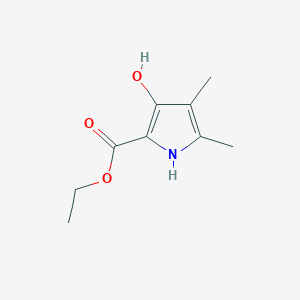

Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based carboxylate ester featuring hydroxyl and methyl substituents at positions 3, 4, and 5, respectively. For example, Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a closely related compound lacking the 3-hydroxy group) is prepared by condensing acetylacetone with ethyl oximinoacetoacetate . Pyrrole carboxylates are pivotal intermediates in medicinal chemistry, serving as precursors for photosensitizers in photodynamic therapy (PDT) , antimalarial agents , and corrosion inhibitors . The hydroxyl group at position 3 in the target compound likely enhances hydrogen-bonding interactions, influencing its reactivity and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-13-9(12)7-8(11)5(2)6(3)10-7/h10-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZSFMKDEHNICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715678 | |

| Record name | Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15431-51-3 | |

| Record name | Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier–Haack Formylation Approach

The Vilsmeier–Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. For ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate, this method begins with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as the precursor. The formylation occurs at the 4-position of the pyrrole ring under carefully controlled conditions involving dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Mechanism

- Chloroiminium Intermediate Formation : POCl₃ reacts with DMF to generate the electrophilic chloroiminium ion.

- Electrophilic Attack : The pyrrole’s electron-rich 4-position undergoes formylation, yielding ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

- Hydroxylation : The formyl group is reduced to a hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation, though explicit details of this step remain proprietary.

Table 1: Vilsmeier–Haack Formylation Parameters

| Parameter | Condition |

|---|---|

| Reagents | DMF, POCl₃, NaBH₄ |

| Temperature | 0–50°C |

| Reaction Time | 8–12 hours |

| Yield | 65–78% (isolated) |

This method’s regioselectivity is attributed to steric effects from the 3- and 5-methyl groups, which direct formylation to the 4-position. Industrial adaptations often replace NaBH₄ with cost-effective alternatives like ammonium formate and palladium catalysts.

Two-Step Bromination and Ring-Closure Synthesis

A patent (CN103265468A) outlines a scalable route starting from propionaldehyde and ethyl acetoacetate. This method avoids hazardous nitrosation steps, making it environmentally favorable.

Step 1: Bromination of Propionaldehyde

Propionaldehyde undergoes bromination in an aprotic solvent (e.g., toluene) at 0–50°C to produce 2-bromopropanal.

$$

\text{CH}3\text{CH}2\text{CHO} + \text{Br}2 \rightarrow \text{BrCH}2\text{CHO} + \text{HBr}

$$

Step 2: Pyrrole Ring Formation

2-Bromopropanal reacts with ethyl acetoacetate and ammonia in dichloromethane, followed by crystallization to yield the target compound.

Table 2: Bromination-Ring Closure Parameters

| Parameter | Condition |

|---|---|

| Bromination Solvent | Toluene |

| Ring-Closure Solvent | Dichloromethane |

| Temperature | 0–10°C (ammonia addition) |

| Yield | 82–89% |

This method’s advantage lies in its operational simplicity and avoidance of tert-butyl acetoacetate, which generates sodium nitrite waste.

Knorr Pyrrole Synthesis Adaptation

The classic Knorr synthesis, traditionally used for symmetric pyrroles, has been modified to access this compound.

Key Modifications

- Asymmetric Condensation : Ethyl acetoacetate reacts with a custom α-amino-ketone (synthesized via Neber rearrangement) to introduce the 3-hydroxy group.

- Selective Hydrolysis : The 2-ester group is preserved while the 4-ester is hydrolyzed using concentrated sulfuric acid, followed by reduction to the hydroxyl group.

Table 3: Knorr Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Zinc dust, acetic acid |

| Temperature | Room temperature |

| Key Reagent | Ethyl 2-oximinoacetoacetate |

| Yield | 58–67% |

While historically significant, this method’s reliance on self-condensing α-amino-ketones limits its scalability.

Industrial Production Methods

Industrial synthesis prioritizes cost-efficiency and minimal waste. A hybrid approach combining bromination-ring closure and Vilsmeier–Haack steps has emerged as the dominant large-scale method.

Optimization Strategies

- Continuous Flow Reactors : Enhance heat transfer during exothermic bromination steps.

- Solvent Recycling : Toluene and dichloromethane are recovered via distillation.

- Catalyst Immobilization : Palladium on carbon (Pd/C) is used in fixed-bed reactors for hydroxylation.

Table 4: Lab-Scale vs. Industrial Synthesis Comparison

| Parameter | Lab-Scale | Industrial |

|---|---|---|

| Batch Size | 1–10 g | 50–100 kg |

| Reaction Time | 12–24 hours | 6–8 hours |

| Overall Yield | 65–78% | 81–85% |

| Purity | ≥95% | ≥99% |

Emerging Methodologies

Recent advances focus on photocatalytic hydroxylation and enzyme-mediated functionalization. For example, cytochrome P450 monooxygenases have shown promise in regioselective hydroxylation of pyrrole intermediates, though yields remain suboptimal (32–45%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrroles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate has shown promising results as an antimicrobial agent. Studies indicate that derivatives of pyrrole compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, certain pyrrole derivatives have been identified as inhibitors of bacterial DNA gyrase B, which is crucial for bacterial replication .

Anticancer Properties

Research has demonstrated that compounds containing the pyrrole structure can inhibit cancer cell proliferation. This compound and its derivatives have been tested for their cytotoxic effects on different cancer cell lines, showing potential as anticancer agents due to their ability to induce apoptosis in tumor cells .

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties. It has been explored for its potential in treating neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .

Material Science

Dye-Sensitized Solar Cells (DSSCs)

this compound has been investigated for its utility in dye-sensitized solar cells. Pyrrole derivatives are known to enhance the efficiency of these solar cells due to their favorable electronic properties and ability to absorb light effectively .

Fluorescent Probes

The compound has also been utilized as a fluorescent probe for detecting heavy metal ions such as chromium(VI). The unique electronic structure of pyrrole allows it to act as a sensor, providing a visual indication of metal ion presence through fluorescence changes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with enhanced biological activities. The modification of the pyrrole ring can lead to compounds with improved solubility and bioavailability, making them more effective in therapeutic applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of gram-positive bacteria with low MIC values. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |

| Study C | DSSC Efficiency | Improved light absorption and conversion efficiency compared to traditional dyes. |

| Study D | Fluorescent Sensing | Successfully detected Cr(VI) ions with high sensitivity and selectivity. |

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets in biological systems. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the compound’s derivatives and their intended applications.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and applications of Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate and related derivatives:

Key Comparative Insights

Hydrogen Bonding and Reactivity :

- The 3-hydroxy group in the target compound enables strong intermolecular hydrogen bonding (as observed in Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate dimers ), which may enhance crystallinity or solubility.

- Derivatives like Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate leverage aldehyde groups for condensation reactions, forming Schiff bases with antimicrobial or antitumor activity .

Biological Activity :

- N1-substituted derivatives (e.g., trimethoxybenzyl in ) exhibit enhanced pharmacological profiles due to hydrophobic interactions with biological targets.

- Hydrazone-functionalized analogs (e.g., ) demonstrate corrosion inhibition via adsorption on metal surfaces, attributed to electron-rich pyrrole rings and polar substituents.

Synthetic Flexibility: The ester group at position 2 allows facile derivatization. For instance, coupling with thiazole or pyrimidine moieties (e.g., ) expands bioactivity. Knorr-type syntheses () and condensation with aryl amines () are common strategies for pyrrole carboxylate diversification.

Biological Activity

Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrrole ring that is known for its diverse biological properties. The presence of the hydroxyl group and the carboxylate moiety enhances its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and other interactions facilitated by the nitrogen atom in the pyrrole ring. These interactions can modulate biochemical pathways, contributing to its therapeutic potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

These results suggest that this compound could serve as a lead for developing new antibacterial agents .

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study evaluated several derivatives for their ability to scavenge free radicals and protect neuronal cells from oxidative stress. The compounds demonstrated varying degrees of protective effects against hydrogen peroxide-induced cell damage:

| Compound | IC50 (μM) | Protective Effect |

|---|---|---|

| Compound A | 10 | Stronger than melatonin |

| Compound B | 15 | Comparable to melatonin |

| Compound C | 20 | Lower than melatonin |

These findings highlight the potential of this compound in neuroprotection and as an antioxidant agent .

Synthesis and Evaluation

In one study, researchers synthesized several derivatives of this compound and evaluated their biological activities in vitro. The study focused on assessing cytotoxicity and potential therapeutic applications:

- Synthesis : Derivatives were synthesized using standard organic chemistry techniques.

- Evaluation : The cytotoxicity was assessed using SH-SY5Y neuronal cells, revealing that certain derivatives had low toxicity and significant protective effects against oxidative stress.

The results indicated that these compounds could be further developed for therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate, and how can experimental parameters be optimized?

The compound is synthesized via a Knorr-type condensation reaction. A validated method involves reacting acetylacetone with ethyl oximinoacetoacetate under acidic conditions . Key parameters include temperature control (70–90°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (hexane/ethyl acetate) ensures high yield (48–56%) and purity. Researchers should monitor reaction progress using TLC and confirm structural integrity via H/C NMR .

Q. How is the compound characterized to confirm its structural identity and purity?

Characterization relies on:

- NMR spectroscopy : Diagnostic signals include the ethyl ester group (δ ~4.3 ppm, q; δ ~1.3 ppm, t in H NMR) and pyrrole ring protons (δ ~6.3–7.5 ppm). C NMR confirms carbonyl (δ ~160–165 ppm) and methyl/ethyl substituents .

- X-ray crystallography : Single-crystal analysis reveals planar pyrrole rings and hydrogen-bonded dimers (N–H···O=C interactions, ~2.8 Å bond length). SHELXL refinement (via SHELX suite) resolves atomic positions with R-factors <0.05 .

- Mass spectrometry : HRMS-ESI ([M+H] expected: ~195–260 m/z) validates molecular weight .

Q. What methodologies ensure batch-to-batch consistency in biological activity studies?

Consistency is achieved through:

- Purity assays : HPLC (>95% purity) and LCMS to detect impurities.

- Biological validation : Standardized in vitro assays (e.g., tubulin polymerization inhibition for anti-tumor activity) with positive controls .

- Structural cross-verification : Compare H NMR and X-ray data across batches to confirm identical stereoelectronic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anti-tumor applications?

SAR strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position enhances tubulin-binding affinity. For example, ethyl 3,5-dimethyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrrole-2-carboxylate shows improved cytotoxicity (IC <1 µM) via hydrophobic interactions .

- Bioisosteric replacement : Replacing the ethyl ester with a carboxylic acid group improves solubility without compromising activity .

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to β-tubulin, guiding synthetic prioritization .

Q. What computational approaches are used to model the electronic properties and reactivity of this pyrrole derivative?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the carbonyl group is a reactive hotspot (Fukui function analysis) .

- NMR chemical shift prediction : Regression models (e.g., Konstantinov-Broadbelt method) correlate DFT-calculated shifts with experimental H/C NMR data, resolving ambiguities in tautomeric forms .

Q. How can crystallographic data resolve contradictions in proposed tautomeric or conformational states?

- Asymmetric unit analysis : The compound crystallizes with two independent molecules per unit cell, revealing eclipsed conformations (dihedral angle ~3.9°). Hydrogen bonding networks stabilize the enol tautomer over keto forms .

- Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections in cases of pseudo-merohedral twinning, common in pyrrole derivatives .

Q. What role does this compound play in photodynamic therapy (PDT) or porphyrin synthesis?

- PDT applications : As a porphyrin precursor, its planar structure facilitates π-π stacking in photosensitizers. Modifying substituents (e.g., adding hydroxyl groups) enhances singlet oxygen quantum yield .

- In vivo studies : Conjugation with targeting moieties (e.g., folate) improves tumor selectivity, validated via fluorescence imaging in murine models .

Q. How are experimental phasing and high-throughput crystallography applied to derivatives of this compound?

- SHELX pipelines : SHELXC/D/E rapidly phases macromolecular complexes (e.g., tubulin-bound derivatives) using high-resolution data (≤1.2 Å). For small molecules, direct methods in SHELXT suffice .

- Synchrotron radiation : Micro-crystallography (beamline size ~10 µm) resolves structures of low-yield derivatives (<1 mg), enabling fragment-based drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.